Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Brand Name: Vulcanchem
CAS No.: 42492-57-9
VCID: VC2369426
InChI: InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3
SMILES: CC(C)(C)OC(=O)N(C)CC(=O)OC
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

CAS No.: 42492-57-9

Cat. No.: VC2369426

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate - 42492-57-9

Specification

CAS No. 42492-57-9
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Standard InChI InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3
Standard InChI Key LTBDTYJYKRLTRN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CC(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N(C)CC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is characterized by its distinct chemical structure, which combines several functional groups that contribute to its chemical properties and applications.

Basic Chemical Identity

The compound possesses the following key chemical identifiers:

ParameterValue
CAS Number42492-57-9
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
IUPAC Namemethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Standard InChIInChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3
Standard InChIKeyLTBDTYJYKRLTRN-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)N(C)CC(=O)OC

Structural Features

The compound contains several important structural elements that define its chemical behavior:

  • A tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom

  • A methylated nitrogen (N-methyl group) that distinguishes it from similar compounds

  • An acetate moiety with a methyl ester function

  • A glycine backbone structure that is N-methylated and N-Boc protected

The compound can be visualized as a derivative of sarcosine (N-methylglycine) where the amine is protected with a Boc group and the carboxylic acid is esterified as a methyl ester. This particular arrangement provides a protected amino acid derivative that is valuable in peptide chemistry and organic synthesis.

Synthesis Methods

Traditional Synthetic Routes

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate can be synthesized through various methods, with the most common approach involving the protection of the amino group of sarcosine methyl ester using tert-butoxycarbonyl protecting chemistry.

The typical synthesis involves reacting sarcosine methyl ester with tert-butoxycarbonyl chloride (BocCl) or di-tert-butyl dicarbonate (Boc2O) in the presence of an appropriate base such as triethylamine or pyridine. The reaction generally proceeds under mild conditions at room temperature or with gentle heating.

Reaction Mechanism

The reaction mechanism typically involves:

  • Deprotonation of the amino group by the base

  • Nucleophilic attack of the deprotonated amine on the carbonyl carbon of BocCl or Boc2O

  • Formation of the carbamate linkage characteristic of Boc protection

  • Elimination of the leaving group (chloride in the case of BocCl or tert-butoxide in the case of Boc2O)

This synthetic route yields the desired Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate with relatively high efficiency when optimized conditions are employed.

Physical and Chemical Properties

Physical Characteristics

While specific physical data is limited in the available literature, compounds of this class typically exist as colorless to slightly yellowish oils or crystalline solids. The presence of the Boc group and methyl ester contributes to its moderate solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol, while exhibiting limited solubility in water and highly non-polar solvents.

Chemical Reactivity

The chemical reactivity of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is largely defined by its functional groups:

  • The Boc protecting group is stable under neutral and mildly basic conditions but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents.

  • The methyl ester can undergo hydrolysis, transesterification, or aminolysis reactions.

  • The N-methyl group provides steric hindrance and prevents further nucleophilic reactions at the nitrogen.

This specific reactivity profile makes the compound particularly useful in multi-step organic syntheses where selective deprotection is required.

Applications in Research and Industry

Role in Peptide Synthesis

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate plays a significant role in peptide synthesis as a protected building block. Its primary applications include:

  • Serving as a protected N-methylglycine (sarcosine) derivative for the introduction of sarcosine residues into peptides

  • Functioning as an intermediate in the synthesis of more complex N-methylated amino acid derivatives

  • Providing a convenient source of N-methylated glycine for incorporation into peptidomimetics

The incorporation of N-methylated amino acids like sarcosine into peptides has been shown to increase proteolytic stability and improve bioavailability of peptide-based drugs, making this compound valuable in medicinal chemistry.

Applications in Organic Synthesis

Beyond peptide chemistry, Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate serves as:

  • A versatile building block for the synthesis of more complex molecules

  • A starting material for the preparation of specialized reagents in organic synthesis

  • A model compound for studying protection/deprotection strategies

  • A precursor for the synthesis of chiral auxiliaries and catalysts

The orthogonal protection strategy offered by this compound—where the amine is protected by a Boc group and the carboxylic acid as a methyl ester—allows for selective deprotection and further functionalization.

Biological Activities and Relevance

While Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate itself is primarily a synthetic intermediate rather than a bioactive compound, its derivatives and the peptides synthesized using this building block often exhibit significant biological activities.

N-Methylated peptides created using this and similar compounds have been found to display enhanced pharmacological properties compared to their non-methylated counterparts, including:

  • Increased resistance to enzymatic degradation

  • Improved oral bioavailability

  • Enhanced membrane permeability

  • Modified conformational preferences that can lead to improved receptor binding

These properties make N-methylated peptides valuable in drug discovery and development, particularly for targeting protein-protein interactions and developing peptide therapeutics with improved pharmacokinetic profiles.

Comparison with Structurally Related Compounds

Structural Analogues

Several compounds share structural similarities with Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, each with distinct characteristics and applications:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceCAS Number
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetateC9H17NO4203.24Base structure (N-methyl, Boc-protected glycine methyl ester)42492-57-9
Methyl 2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetateC14H25NO4271.35Cyclohexyl group replaces methyl on nitrogen1823228-43-8
Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoateC11H21NO4231.29Additional methyl groups at alpha position242468-72-0
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetateC13H23NO6289.32Two Boc groups on nitrogen instead of Boc and methyl153393-01-2

These structural differences result in altered reactivity patterns, physical properties, and applications in synthesis .

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